
チロトリシン
概要
説明
科学的研究の応用
Wound Healing Applications
Tyrothricin has shown significant promise in enhancing wound healing. A study demonstrated that a 0.1% tyrothricin gel significantly improved wound healing outcomes compared to untreated controls. The gel facilitated earlier onset of healing and better reepithelization in clinical assessments over a 12-day period. The mean area under the curve (AUC) for wound healing scores indicated that the addition of tyrothricin did not hinder the healing process but rather contributed positively to it .
Case Study:
- Study Design: Patients with abrasive wounds were treated with a tyrothricin-containing gel.
- Results: Statistically significant improvements in healing rates were observed, with a lower AUC for untreated fields compared to treated ones.
Antimicrobial Efficacy Against Bacterial Infections
Tyrothricin exhibits potent antibacterial activity, particularly against gram-positive bacteria. Clinical studies have shown that tyrothricin effectively reduces bacterial load in infected wounds, especially against organisms such as Staphylococcus aureus and beta-hemolytic streptococci. In one study, the bactericidal effect was noted to be particularly strong against beta-hemolytic streptococci, with less efficacy observed against certain gram-negative organisms .
Data Table: Antimicrobial Activity of Tyrothricin
Pathogen | Minimum Inhibitory Concentration (MIC) | Efficacy Observed |
---|---|---|
Staphylococcus aureus | ≤ 4 mg/L | High |
Streptococcus pyogenes | ≤ 4 mg/L | High |
Pseudomonas aeruginosa | Not susceptible | Low |
Candida albicans | 16 mg/L | Moderate |
Treatment of Surgical Infections
Tyrothricin has been effectively used in surgical settings to manage infections. A clinical evaluation indicated that its application resulted in reduced pain and exudate in surgical wounds, promoting healthier granulation tissue formation. Patients treated with higher concentrations of tyrothricin exhibited quicker recovery times and better overall outcomes compared to control groups .
Case Study:
- Context: Surgical infections treated with varying concentrations of tyrothricin.
- Findings: Enhanced granulation and reduced infection rates were consistently reported.
Antifungal Properties
Tyrothricin also demonstrates antifungal activity against various Candida species. Studies have shown that it can effectively inhibit the growth of Candida albicans, Candida tropicalis, and others, with a rapid onset of action observed at concentrations above the MIC .
Data Table: Antifungal Activity of Tyrothricin
Fungal Species | Minimum Inhibitory Concentration (MIC) | Time to Effectiveness |
---|---|---|
Candida albicans | ≤ 4 mg/L | 1 hour |
Candida tropicalis | ≤ 4 mg/L | 1 hour |
Candida parapsilosis | ≤ 8 mg/L | 1 hour |
Antiviral Activities
Emerging research suggests that tyrothricin may possess antiviral properties as well. Initial studies indicate its effectiveness against certain viruses like parainfluenza and herpes simplex virus type 1. The mechanism appears linked to its interaction with viral lipid membranes, inhibiting viral infectivity .
Case Study:
- Research Findings: Pre-incubation of herpes simplex virus with tyrothricin significantly decreased lethality in animal models.
作用機序
チロトリシンは、細菌の細胞膜を破壊することによって効果を発揮します。 グラミシジン成分は、細菌の細胞膜にイオンチャネルを形成し、イオンの不均衡と細胞死につながります . 一方、チロシジンは、細胞膜の脂質二重層と相互作用して、膜の不安定化と細胞内容物の漏出を引き起こします . 両方の成分は、相乗的に作用してチロトリシンの抗菌活性を高めます .
類似の化合物:
チロトリシンの独自性: チロトリシンは、細菌の細胞膜を破壊するために共同して働く、グラミシジンとチロシジンの両方を含む、デュアルコンポーネントの性質によってユニークです . この組み合わせは、グラム陽性菌や一部の真菌に対して幅広い活性を提供するため、研究と臨床の両方で貴重なツールとなっています .
準備方法
合成経路と反応条件: チロトリシンは、バチルス・ブレビスの増殖によって生成されます。 この生産には、適切な培地で細菌を培養した後、抗生物質混合物を抽出および精製することが含まれます . このプロセスには、発酵、ろ過、溶媒抽出など、活性成分を分離するためのいくつかのステップが含まれています .
工業的生産方法: チロトリシンの工業的生産には、バチルス・ブレビスの大規模発酵が含まれます。 発酵液は、細菌細胞を除去するためにろ過され、次に有機溶媒で抽出されてチロトリシンが単離されます . 粗抽出物は、クロマトグラフィー技術を使用してさらに精製され、最終製品が得られます .
化学反応の分析
反応の種類: チロトリシンは、酸化、還元、置換など、さまざまな化学反応を起こします。 チロトリシンのペプチド結合は、酸性または塩基性条件下で加水分解され、ポリペプチド鎖が分解される可能性があります .
一般的な試薬と条件:
酸化: チロトリシンは、制御された条件下で過酸化水素または過マンガン酸カリウムなどの試薬を使用して酸化することができます.
生成される主要な生成物: これらの反応から生成される主要な生成物には、生物学的活性が変化した修飾ペプチドが含まれます。 たとえば、チロトリシンの酸化は、システイン残基間にジスルフィド結合を形成し、その抗菌特性に影響を与える可能性があります .
4. 科学研究への応用
チロトリシンは、幅広い科学研究に応用されています:
類似化合物との比較
Colistin: Like tyrothricin, colistin is a polypeptide antibiotic that disrupts bacterial cell membranes.
Polymyxin B: This compound also targets the bacterial cell membrane and is used to treat Gram-negative bacterial infections.
Bacitracin: Bacitracin inhibits cell wall synthesis in bacteria and is used topically for skin infections.
Uniqueness of Tyrothricin: Tyrothricin is unique due to its dual-component nature, comprising both gramicidin and tyrocidine, which work together to disrupt bacterial cell membranes . This combination provides a broad spectrum of activity against Gram-positive bacteria and some fungi, making it a valuable tool in both research and clinical settings .
生物活性
Tyrothricin, a compound derived from Bacillus brevis, is a mixture of two classes of antibiotics: tyrocidines and gramicidins. This compound exhibits a broad spectrum of biological activity, particularly against various bacteria, fungi, and some viruses. This article delves into its biological activity, highlighting relevant research findings, case studies, and detailed analyses.
Tyrothricin operates primarily through its ability to disrupt bacterial cell membranes. The tyrocidines are cationic peptides that interact with the negatively charged components of bacterial membranes, leading to cell lysis. Gramicidins also play a role in membrane disruption but have a slightly different mechanism involving the formation of ion channels.
Antimicrobial Activity
Tyrothricin has demonstrated significant antimicrobial activity against a range of pathogens:
- Gram-positive Bacteria : Highly effective against Staphylococcus aureus and beta-hemolytic streptococci.
- Gram-negative Bacteria : Limited efficacy; however, some studies suggest potential activity against certain strains under specific conditions.
- Fungi : Exhibits antifungal properties, particularly against Candida species.
- Viruses : Some reports indicate activity against enveloped viruses.
Table 1: Antimicrobial Efficacy of Tyrothricin
Pathogen | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | High | |
Beta-hemolytic streptococci | High | |
Pseudomonas aeruginosa | Moderate | |
Candida albicans | Moderate |
Case Studies
- Wound Healing : A study evaluated the efficacy of a 0.1% tyrothricin gel in promoting wound healing in patients with abrasions. Results showed statistically significant improvements in healing times compared to control groups, indicating tyrothricin's potential as a topical agent for wound management .
- Surgical Infections : Clinical observations indicated that tyrothricin led to reduced pain and exudate in surgical wounds infected with Staphylococcus aureus. The bactericidal effect was notable, with rapid granulation tissue formation observed in treated lesions .
- Antiplasmodial Activity : Recent research highlighted the antiplasmodial effects of cyclodecapeptides derived from tyrothricin against Plasmodium falciparum, suggesting its potential as an antimalarial agent .
Research Findings
Recent studies have focused on optimizing the production and efficacy of tyrothricin:
- Production Manipulation : Researchers have successfully manipulated the growth conditions of Bacillus aneurinolyticus to enhance the yield of specific tyrocidine subsets, tailoring them for targeted antimicrobial activity .
- Combination Therapies : The combination of tyrothricin with chitosan has shown enhanced antibacterial properties, particularly against resistant strains like Pseudomonas aeruginosa, indicating potential for synergistic applications in clinical settings .
Safety and Toxicity
Tyrothricin is generally well-tolerated; however, allergic reactions such as maculopapular rashes have been reported in some cases. Importantly, it does not appear to cause significant hematologic changes or hemolysis during treatment .
特性
CAS番号 |
1404-88-2 |
---|---|
分子式 |
C65H85N11O13 |
分子量 |
1228.4 g/mol |
IUPAC名 |
3-[(3R,6S,9S,12S,15S,17S,20S,22R,25S,28S)-20-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,22,25-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,18,21,24,27-nonaoxo-12-propan-2-yl-1,4,7,10,13,16,19,23,26-nonazabicyclo[26.3.0]hentriacontan-17-yl]propanoic acid |
InChI |
InChI=1S/C65H85N11O13/c1-38(2)32-49-60(84)74-52(36-42-20-12-7-13-21-42)65(89)76-31-15-23-53(76)63(87)73-51(34-41-18-10-6-11-19-41)61(85)70-47(33-40-16-8-5-9-17-40)57(81)48(37-54(67)78)71-59(83)46(28-29-55(79)80)68-50(35-43-24-26-44(77)27-25-43)62(86)75-56(39(3)4)64(88)69-45(22-14-30-66)58(82)72-49/h5-13,16-21,24-27,38-39,45-53,56,68,77H,14-15,22-23,28-37,66H2,1-4H3,(H2,67,78)(H,69,88)(H,70,85)(H,71,83)(H,72,82)(H,73,87)(H,74,84)(H,75,86)(H,79,80)/t45-,46-,47+,48-,49-,50-,51-,52+,53-,56-/m0/s1 |
InChIキー |
NLJVXZFCYKWXLH-DXTIXLATSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)O)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
異性体SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)[C@@H](NC(=O)[C@@H](N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
正規SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)C(NC(=O)C(NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
外観 |
Solid powder |
Key on ui other cas no. |
1404-88-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Tyrothricin; Bactratycin; Coltirot; Dermotricine; Ginotricina; Hydrotricine; Martricin; Tyrex; Solutricine; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。